molecular formula C21H15FN4O2S2 B2804162 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine CAS No. 923146-80-9

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2804162
CAS No.: 923146-80-9
M. Wt: 438.5
InChI Key: SOIBLXGQTANFBN-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a thiazole and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, which is then coupled with a fluorophenyl group. The nitrophenyl group is introduced in a subsequent step, followed by the formation of the pyridazine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine
  • **3-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine

Uniqueness

The uniqueness of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for instance, can enhance its lipophilicity and metabolic stability compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[(3-nitrophenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2S2/c1-13-20(30-21(23-13)15-5-7-16(22)8-6-15)18-9-10-19(25-24-18)29-12-14-3-2-4-17(11-14)26(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIBLXGQTANFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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